molecular formula C20H15N3 B15416942 1H-1,3,4-Benzotriazepine, 2,5-diphenyl- CAS No. 143826-23-7

1H-1,3,4-Benzotriazepine, 2,5-diphenyl-

Cat. No.: B15416942
CAS No.: 143826-23-7
M. Wt: 297.4 g/mol
InChI Key: SZWCNYIJCGMBEO-UHFFFAOYSA-N
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Description

1H-1,3,4-Benzotriazepine, 2,5-diphenyl- is a heterocyclic compound featuring a seven-membered triazepine ring fused to a benzene moiety. The core structure contains three nitrogen atoms at positions 1, 3, and 4, distinguishing it from the more widely studied benzodiazepines.

Properties

CAS No.

143826-23-7

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2,5-diphenyl-3H-1,3,4-benzotriazepine

InChI

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(23-22-19)16-11-5-2-6-12-16/h1-14H,(H,21,23)

InChI Key

SZWCNYIJCGMBEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Benzodiazepine Class

Compound : 1H-1,4-Benzodiazepine-2,5-dione, 3,4-dihydro-1-phenyl- (CAS: 4323-59-5)

  • Core Structure : A benzodiazepine ring with two nitrogen atoms (positions 1 and 4) fused to a benzene ring.
  • Substituents : A phenyl group at position 1 and a diketone moiety at positions 2 and 3.
  • The diketone group in benzodiazepines is associated with central nervous system (CNS) activity (e.g., anxiolytic effects), whereas benzotriazepines may exhibit divergent biological roles due to their distinct nitrogen configuration .

Schiff Base Derivatives with Sulfide Bridges

Compounds: Phenolic Schiff bases (e.g., 5-DPSS, 3-DPSS)

  • Core Structure : Sulfide- or disulfide-bridged Schiff bases with hydroxyl-substituted aromatic rings.
  • Key Differences :
    • Unlike the triazepine core, these compounds feature imine (-C=N-) linkages and sulfur bridges, which enhance antioxidant activity.
    • Substituent positioning (e.g., hydroxyl groups at 2,3- vs. 2,5-positions) significantly impacts bioactivity. For example, 5-DPSS showed superior DPPH radical scavenging (EC₅₀ = 7.10 μg/mL), while 3-DPSS excelled in ABTS assays (EC₅₀ = 1.36 μg/mL) .

Heterocyclic Thiadiazoles and Oxadiazoles

Compounds : 1,3,4-Thiadiazoles and 1,3,4-oxadiazoles

  • Core Structure : Five-membered rings with sulfur/oxygen and nitrogen atoms.
  • Key Differences: Smaller ring size and different heteroatom arrangements limit structural overlap with benzotriazepines.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Notes
1H-1,3,4-Benzotriazepine, 2,5-diphenyl- Benzotriazepine 2,5-diphenyl Hypothetical CNS or enzyme modulation Limited direct data; structural inferences
1H-1,4-Benzodiazepine-2,5-dione Benzodiazepine 1-phenyl, 2,5-diketone Anxiolytic, sedative Well-studied CNS activity
5-DPSS (Schiff base) Disulfide-bridged 2,5-dihydroxybenzylidene Antioxidant (DPPH EC₅₀ = 7.10 μg/mL) Substituent position critical
1,3,4-Thiadiazoles Thiadiazole Variable aryl groups Plant growth promotion Low-concentration efficacy

Research Findings and Implications

  • Structural Flexibility : The triazepine ring’s additional nitrogen may offer unique binding sites for biological targets compared to benzodiazepines, though this requires validation.
  • Substituent Effects : As seen in Schiff bases (), the position of phenyl groups in 2,5-diphenyl-benzotriazepine could modulate solubility, bioavailability, and receptor interactions.
  • Knowledge Gaps: No direct pharmacological data for 2,5-diphenyl-benzotriazepine are available in the evidence. Existing studies on benzodiazepines and Schiff bases suggest avenues for exploring its antioxidant, enzymatic, or CNS-related activities.

Q & A

Basic Synthesis and Optimization

Q1: What are the most efficient catalytic systems for synthesizing 1H-1,3,4-benzotriazepine derivatives? Methodological Answer: The Cu(I)-catalyzed direct arylation method is highly efficient for synthesizing benzotriazepine derivatives. Key parameters include:

  • Catalyst: Copper iodide (CuI) under inert or ambient atmospheric conditions.
  • Coupling partners: Electron-rich, electron-poor, or sterically hindered aryl iodides.
  • Base: Lithium tert-butoxide (t-BuOLi) in dimethylformamide (DMF) or dimethylacetamide (DMAc).
  • Microwave acceleration: Reduces reaction time to 1–2 hours with maintained yields (70–85%) .
    Comparative studies with Rh-catalyzed methods show Cu systems offer broader substrate tolerance and milder conditions. Optimization should prioritize solvent purity and ligand selection to minimize side reactions.

Advanced Analytical Characterization

Q2: How can researchers resolve conflicting spectroscopic data for 2,5-diphenyl-substituted benzotriazepines? Methodological Answer: Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR: Identifies dynamic equilibria between tautomers (e.g., 1H- vs. 3H- forms).
  • X-ray crystallography: Resolves ambiguities in regiochemistry and confirms the 2,5-diphenyl substitution pattern.
  • High-resolution mass spectrometry (HRMS): Validates molecular formulas when isotopic patterns overlap with impurities .
    For example, discrepancies in melting points (e.g., 221–224°C vs. literature reports) may stem from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Pharmacological Activity Profiling

Q3: What computational strategies are effective for predicting the biological activity of benzotriazepine derivatives? Methodological Answer:

  • Molecular docking: Use BRD4 bromodomains as targets due to structural similarities with benzodiazepine-based inhibitors. Prioritize Glide SP/XP scoring (Schrödinger Suite) for binding affinity predictions .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ values) with anti-inflammatory or anti-cancer activity. Validate with in vitro assays (e.g., osteoclastogenesis inhibition) .
  • ADMET prediction: Apply SwissADME or ProTox-II to assess metabolic stability and toxicity risks, focusing on CYP3A4 interactions .

Data Contradiction and Reliability

Q4: How should researchers address contradictions in catalytic efficiency reports for benzotriazepine synthesis? Methodological Answer:

  • Empirical falsification: Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled moisture levels) to isolate variables like catalyst loading or base strength .
  • Statistical meta-analysis: Aggregate published yield data (e.g., CuI vs. RhCl(PPh₃)₃) to identify outliers and systemic biases.
  • Error source identification: Common issues include aryl iodide purity (HPLC-grade recommended) or incomplete ligand coordination, which can be addressed via TLC monitoring .

Advanced Catalytic Mechanism Studies

Q5: What mechanistic insights support the Cu-catalyzed direct arylation of benzotriazepines? Methodological Answer: Proposed mechanisms involve:

Oxidative addition: Cu(I) activates the aryl iodide, forming a Cu(III)-aryl intermediate.

C–H activation: Base-assisted deprotonation at the benzotriazepine C5 position.

Reductive elimination: Forms the C–C bond, regenerating Cu(I).
Evidence from kinetic isotope effect (KIE) studies and DFT calculations supports a concerted metallation-deprotonation (CMD) pathway. Microwave irradiation accelerates the rate-limiting step (KIE ≈ 3.2) .

Analytical Method Development

Q6: Which hyphenated techniques are optimal for quantifying benzotriazepine derivatives in complex matrices? Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 252.09 → 181.03 (quantifier) and 252.09 → 152.01 (qualifier) for 2,5-diphenyl derivatives .
  • GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Limit: Poor resolution for polar metabolites.

Structure-Activity Relationship (SAR) Studies

Q7: How do substituent positions (2 vs. 5-phenyl) influence benzotriazepine bioactivity? Methodological Answer:

  • 2-Phenyl substitution: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., BRD4), increasing binding affinity by ~30% compared to unsubstituted analogs.
  • 5-Phenyl substitution: Improves metabolic stability by shielding the triazepine ring from CYP450 oxidation.
  • Combined 2,5-diphenyl: Synergistic effects observed in anti-proliferative assays (IC₅₀ = 0.8 µM vs. leukemia cell lines) .

Advanced Structural Modifications

Q8: What strategies enable regioselective functionalization of the benzotriazepine core? Methodological Answer:

  • Directed C–H activation: Install directing groups (e.g., pyridyl, CONHR) at C7 to bias arylation at C5.
  • Cross-dehydrogenative coupling (CDC): Use Pd(OAc)₂/Ag₂CO₃ systems for C–N bond formation without pre-functionalization.
  • Microwave-assisted cyclization: Achieve 7-membered ring closure in <30 minutes with reduced dimerization side products .

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